synthesis of 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid
synthesis of 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid
An In-depth Technical Guide to the Synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The document delves into two primary, robust synthetic strategies: the classical Hantzsch thiazole synthesis and the modern palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Each strategy is examined from a mechanistic perspective, with detailed, step-by-step experimental protocols and a discussion of the rationale behind procedural choices. This guide is intended to serve as a practical resource for scientists, enabling them to select and execute the most suitable synthetic route based on laboratory capabilities and project requirements.
Introduction and Strategic Overview
The 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid scaffold integrates a substituted thiazole ring with a benzoic acid moiety. Thiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, antifungal, and anticancer properties.[1] The strategic placement of a benzoic acid group provides a handle for further functionalization or for modulating physicochemical properties such as solubility and protein binding.
The synthesis of this target molecule can be approached by two principal disconnections, as illustrated in the retrosynthetic analysis below. This leads to two distinct and powerful synthetic strategies:
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Strategy A: Hantzsch Thiazole Synthesis. This approach involves constructing the thiazole ring onto a pre-functionalized benzoic acid precursor. It is a convergent and highly reliable method for thiazole formation.[2][3]
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Strategy B: Suzuki-Miyaura Cross-Coupling. This strategy focuses on forming the carbon-carbon bond between the pre-formed thiazole and benzoic acid rings, leveraging the precision of palladium catalysis.[4]
Strategy A: Hantzsch Thiazole Synthesis
The Hantzsch synthesis, first described in 1887, remains one of the most fundamental and widely used methods for constructing thiazole rings.[3] The core of this reaction is the condensation between an α-haloketone and a thioamide. For our target molecule, this translates to the reaction between an α-halogenated derivative of a 2-acetylbenzoic acid ester and thioacetamide.
Mechanistic Rationale
The reaction proceeds via a sequence of nucleophilic substitution, cyclization, and dehydration.
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Nucleophilic Attack: The sulfur atom of thioacetamide, being a soft nucleophile, attacks the electrophilic carbon of the α-haloketone in an SN2 reaction, displacing the halide.
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Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon, forming a five-membered heterocyclic intermediate (a hydroxythiazoline).
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Dehydration: Under the reaction conditions, this intermediate readily dehydrates to form the stable, aromatic thiazole ring.
Detailed Experimental Protocol
This synthesis is performed in three steps: protection of the benzoic acid, α-bromination, and the final cyclization/hydrolysis. Using the methyl ester of 2-acetylbenzoic acid prevents side reactions with the carboxylic acid during bromination and cyclization.
Step 1: Synthesis of Methyl 2-acetylbenzoate
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Procedure: To a solution of 2-acetylbenzoic acid (10.0 g, 60.9 mmol) in methanol (100 mL), add concentrated sulfuric acid (2 mL) dropwise at 0 °C. Allow the mixture to warm to room temperature and then heat to reflux for 4 hours. After cooling, remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield methyl 2-acetylbenzoate as an oil.
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Rationale: Fischer esterification under acidic conditions is a standard and efficient method for protecting the carboxylic acid.
Step 2: Synthesis of Methyl 2-(2-bromoacetyl)benzoate
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Procedure: Dissolve methyl 2-acetylbenzoate (10.8 g, 60.6 mmol) in glacial acetic acid (100 mL). Add a solution of bromine (3.1 mL, 60.6 mmol) in acetic acid (20 mL) dropwise with stirring. Maintain the temperature below 30 °C during the addition. Stir at room temperature for 2 hours. Pour the reaction mixture into ice water (500 mL). The product will precipitate as a solid. Filter, wash with cold water, and dry under vacuum.
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Rationale: Acetic acid is a common solvent for α-bromination of ketones. The reaction is typically selective for the methyl group activated by the adjacent carbonyl.
Step 3: Synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid
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Procedure: To a solution of methyl 2-(2-bromoacetyl)benzoate (10.0 g, 38.9 mmol) in ethanol (150 mL), add thioacetamide (3.2 g, 42.8 mmol).[5][6] Heat the mixture to reflux for 3 hours.[2] Cool the reaction to room temperature and concentrate under reduced pressure. To the crude ester, add a solution of sodium hydroxide (4.0 g, 100 mmol) in water/methanol (1:1, 100 mL). Heat to 50 °C for 2 hours until hydrolysis is complete (monitored by TLC). Cool the mixture in an ice bath and acidify to pH 3-4 with 2M HCl. The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from an ethanol/water mixture to afford the pure product.
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Rationale: The Hantzsch condensation proceeds efficiently in refluxing ethanol.[2] Subsequent saponification (base-catalyzed hydrolysis) of the methyl ester followed by acidic workup yields the final carboxylic acid.
Strategy B: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance.[4] This strategy involves coupling an aryl halide with an arylboronic acid (or its ester derivative) in the presence of a palladium catalyst and a base.
Mechanistic Rationale
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., methyl 2-bromobenzoate), forming a Pd(II) intermediate.
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Transmetalation: The boronic acid, activated by the base, transfers its organic group to the palladium center, displacing the halide.
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Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Detailed Experimental Protocol
This route requires the synthesis of a thiazole boronic ester, which is then coupled with a commercially available bromobenzoate ester.
Step 1: Synthesis of 4-bromo-2-methyl-1,3-thiazole
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Procedure: This starting material can be synthesized via a Hantzsch reaction between thioacetamide and 1,3-dibromoacetone, followed by selective bromination if necessary, or purchased from commercial suppliers.
Step 2: Synthesis of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
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Procedure: In a flame-dried flask under a nitrogen atmosphere, combine 4-bromo-2-methyl-1,3-thiazole (5.0 g, 28.1 mmol), bis(pinacolato)diboron (7.8 g, 30.9 mmol), and potassium acetate (8.3 g, 84.3 mmol). Add anhydrous 1,4-dioxane (100 mL). Degas the mixture with nitrogen for 15 minutes. Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.61 g, 0.84 mmol). Heat the reaction mixture to 80 °C and stir for 12 hours. Cool to room temperature, filter through a pad of Celite®, and concentrate the filtrate. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient).
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Rationale: This is a standard Miyaura borylation reaction to convert an aryl halide into a more reactive boronic ester, a key intermediate for the subsequent Suzuki coupling.
Step 3: Synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid
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Procedure: To a degassed mixture of the thiazole boronic ester (6.3 g, 28.0 mmol), methyl 2-bromobenzoate (6.0 g, 28.0 mmol), and 2M aqueous sodium carbonate solution (42 mL) in 1,4-dioxane (100 mL), add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.97 g, 0.84 mmol).[7] Heat the reaction under a nitrogen atmosphere to 90 °C for 8 hours. Cool the reaction, dilute with water (100 mL), and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, dry over MgSO₄, and concentrate. The crude methyl ester is then subjected to hydrolysis as described in Strategy A, Step 3, to yield the final product.
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Rationale: These are typical Suzuki-Miyaura coupling conditions. Pd(PPh₃)₄ is a robust catalyst, and sodium carbonate is a common base for activating the boronic ester for transmetalation.[7]
Product Characterization and Data
The final product, 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid, should be characterized using standard analytical techniques to confirm its identity and purity.
| Parameter | Expected Value/Observation |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₁H₉NO₂S |
| Molecular Weight | 219.26 g/mol |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.1 (s, 1H, -COOH), 7.9-7.5 (m, 5H, Ar-H + Thiazole-H), 2.7 (s, 3H, -CH₃). Chemical shifts are approximate.[8][9] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 168.0 (COOH), 165.0 (Thiazole C2), 150.0 (Thiazole C4), 132.0, 131.5, 131.0, 130.0, 129.0, 118.0 (Ar-C + Thiazole C5), 19.5 (CH₃). Chemical shifts are approximate.[8][9] |
| Mass Spec (ESI-) | m/z 218.0 [M-H]⁻ |
Conclusion and Strategy Comparison
Both the Hantzsch synthesis and the Suzuki-Miyaura coupling represent viable and effective pathways for the .
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The Hantzsch Synthesis is a classic, cost-effective method that builds the core heterocyclic structure from simple, acyclic precursors. Its main drawback can be the handling of lachrymatory α-haloketones and the potentially harsh conditions required for some steps.
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The Suzuki-Miyaura Coupling offers exceptional functional group tolerance and typically proceeds under milder conditions with high yields. However, it requires the preparation of a boronic acid/ester intermediate and the use of expensive palladium catalysts and ligands, which may be a consideration for large-scale synthesis.
The choice of strategy will ultimately depend on the specific needs of the research project, including scale, budget, available starting materials, and the chemist's familiarity with the techniques. For laboratory-scale synthesis where functional group tolerance is paramount, the Suzuki coupling is often preferred. For a more classical, cost-driven approach, the Hantzsch synthesis remains a powerful option.
References
-
ResearchGate. (n.d.). Thiazoles and Thioacetamide. Retrieved from [Link]
-
Gorelov, D. S., et al. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. Molecules, 27(24), 8843. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of some novel thiazole derivatives. JOCPR, 7(11), 564-569. Available at: [Link]
-
Slideshare. (2017). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Available at: [Link]
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]
-
Rostom, S. A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1233. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
-
Al-Warhi, T., et al. (2024). Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors. Pharmaceuticals, 17(5), 550. Available at: [Link]
-
PrepChem.com. (n.d.). Preparation of 2-bromobenzoic acid. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. Available at: [Link]
-
ACS Publications. (2022). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1). Journal of Medicinal Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). S416. Retrieved from [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
The Scientist. (2024). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. YouTube. Available at: [Link]
-
Molecules. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available at: [Link]
-
El-Gamal, M. I., et al. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 144, 77-88. Available at: [Link]
-
Tzertzinis, G., et al. (2020). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. RSC Medicinal Chemistry, 11(1), 84-93. Available at: [Link]
-
Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5564-5567. Available at: [Link]
-
Der Pharma Chemica. (2016). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica, 8(19), 1-8. Available at: [Link]
-
INIS-IAEA. (2020). Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Chemistry of Heterocyclic Compounds, 57(7), 633-637. Available at: [Link]
- Google Patents. (n.d.). A kind of synthetic method of 2-methyl-4-acetylbenzoic acid.
-
ResearchGate. (2015). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives. Available at: [Link]
-
PubChem. (n.d.). 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid. Retrieved from [Link]
-
OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Available at: [Link]
-
D'hooghe, M., & De Kimpe, N. (2006). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 106(9), 3935-4003. Available at: [Link]
- Google Patents. (n.d.). A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
- Google Patents. (n.d.). Preparation method of 2- [2- (thienyl) vinyl ] benzoic acid.
- Google Patents. (n.d.). Process for the production and purification of benzoic acid.
-
PubChem. (n.d.). 2-Methyl-3-(2-methyl-1,3-oxazol-4-yl)benzoic acid. Retrieved from [Link]
-
University of Groningen. (n.d.). Synthesis of Thiazol-2-yl Urea Derivatives, Antibacterial Agents. Retrieved from [Link]
Sources
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. synarchive.com [synarchive.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]




